

An In-depth Technical Guide to the Solubility and Stability of Illudins

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Compound of Interest

Compound Name: *Illudin B*

Cat. No.: *B15601454*

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Disclaimer: Initial searches for "**Illudin B**" did not yield any specific scientific data. It is presumed that the intended subject of this guide is the well-studied class of Illudin compounds. Therefore, this document focuses on the properties of Illudin S and Illudin M, the most referenced members of this class, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the solubility and stability properties of Illudin S and Illudin M. The information is presented to be a valuable resource for researchers engaged in the study and development of these potent antitumor compounds.

Solubility Properties

The solubility of a compound is a critical parameter in drug development, influencing its formulation, bioavailability, and in vitro testing. Illudins are known to have limited aqueous solubility but are soluble in several organic solvents.

The following table summarizes the known solubility of Illudin S and Illudin M in various solvents. It is important to note that quantitative aqueous solubility data is not readily available in the public domain, and the information provided is based on qualitative descriptions from vendor datasheets and scientific literature.

Compound	Solvent	Solubility	Notes
Illudin S	Dimethyl Sulfoxide (DMSO)	Soluble[1][2], ≥ 50 mg/mL (189.16 mM) [1]	Ultrasonic assistance may be required[1].
Ethanol	Soluble[2][3]		
Methanol	Soluble[2][3]		
Dimethylformamide (DMF)	Soluble[2][3]		
Water	Limited solubility[3]		
10% DMSO in Corn Oil	≥ 2.5 mg/mL (9.46 mM)[1]	Clear solution	
Illudin M	Dimethyl Sulfoxide (DMSO)	Soluble[4]	
Ethanol	Soluble[4]		
Methanol	Soluble[4]		
Dimethylformamide (DMF)	Soluble[4]		
Water	Limited solubility		
10% DMSO in PEG300/Tween-80/Saline	≥ 2.5 mg/mL (10.07 mM)	Clear solution	
10% DMSO in Corn Oil	≥ 2.5 mg/mL (10.07 mM)	Clear solution	

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

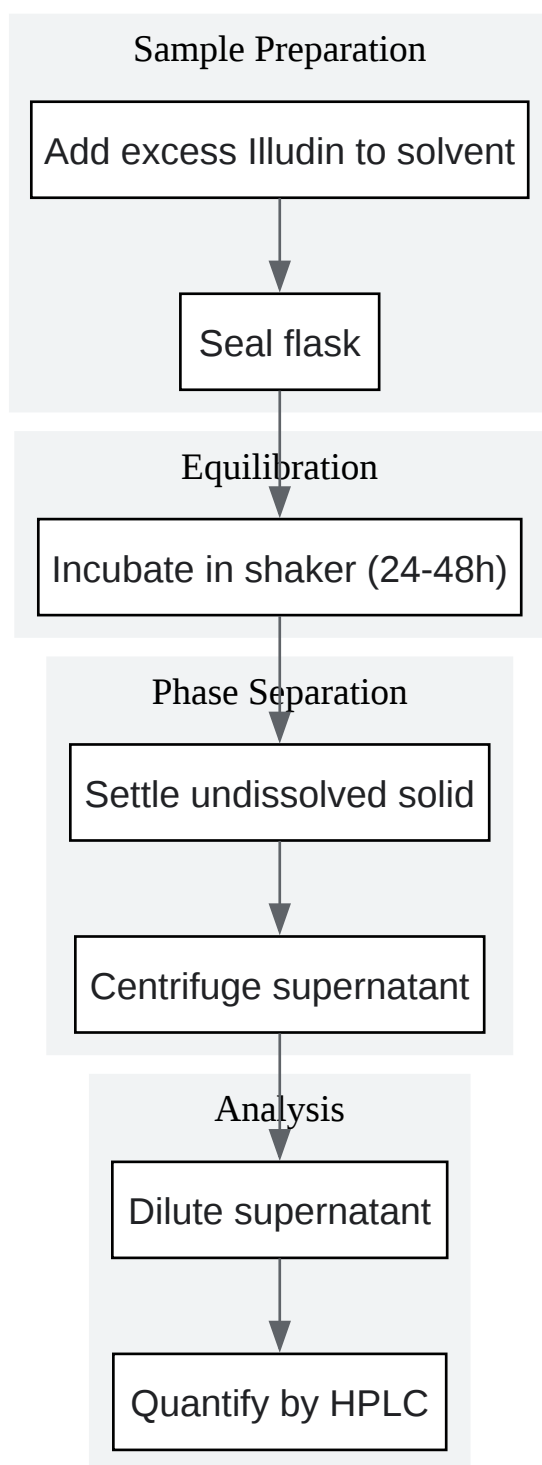
Objective: To determine the equilibrium solubility of an Illudin compound in a specific solvent.

Materials:

- Illudin compound (S or M)
- Solvent of interest (e.g., phosphate-buffered saline, pH 7.4)
- Shaker incubator
- Centrifuge
- HPLC system with a suitable column and detector
- Volumetric flasks and pipettes

Procedure:

- Add an excess amount of the Illudin compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.
- Place the flask in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C).
- Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
- After incubation, allow the undissolved material to settle.
- Carefully withdraw a sample of the supernatant and centrifuge it to remove any remaining solid particles.
- Dilute the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantify the concentration of the dissolved Illudin using a validated HPLC method.
- The solubility is reported as the mean concentration from at least three replicate experiments.



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Shake-Flask Solubility Determination Workflow

Stability Properties

Understanding the stability of Illudins under various conditions is essential for their handling, storage, and formulation into effective therapeutics. Illudins are known to be sensitive to factors such as pH, temperature, and light.

The following table provides a summary of the stability information and recommended storage conditions for Illudin S and Illudin M.

Compound	Form	Storage Temperature	Duration	Notes
Illudin S	Powder	-20°C	3 years	[1]
		4°C	2 years	[1]
	In Solvent	-80°C	6 months	[1][5]
Illudin M	Powder	-20°C	6 months	[4]
		-20°C	1 month	[1][5]
	In Solvent	-80°C	6 months	
		-20°C	1 month	

Note: Quantitative data on the degradation kinetics of Illudins under various pH, temperature, and light conditions are not readily available in the reviewed literature. The information presented is based on general recommendations from suppliers.

Forced degradation studies are performed to identify the degradation products and pathways of a drug substance. This information is crucial for developing stability-indicating analytical methods.

Objective: To assess the stability of an Illudin compound under various stress conditions.

Materials:

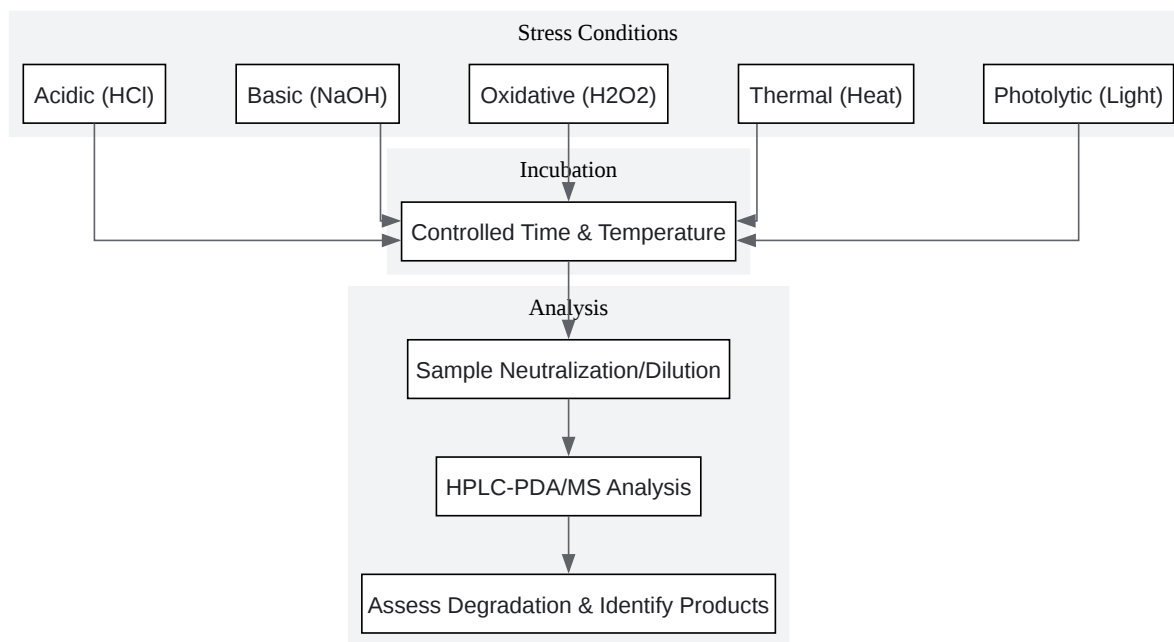
- Illudin compound (S or M)
- Hydrochloric acid (HCl) solution (for acidic stress)

- Sodium hydroxide (NaOH) solution (for basic stress)
- Hydrogen peroxide (H₂O₂) solution (for oxidative stress)
- Temperature-controlled oven
- Photostability chamber
- HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

- Acidic and Basic Hydrolysis:
 - Prepare solutions of the Illudin compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.
 - Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period.
 - At specified time points, withdraw samples, neutralize them, and analyze by HPLC to determine the extent of degradation.
- Oxidative Degradation:
 - Prepare a solution of the Illudin compound in the presence of an oxidizing agent (e.g., 3% H₂O₂).
 - Incubate the solution at room temperature or a slightly elevated temperature.
 - Monitor the degradation over time by HPLC.
- Thermal Degradation:
 - Expose a solid sample of the Illudin compound to elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven.
 - At various time points, dissolve a portion of the sample and analyze by HPLC.
- Photostability:

- Expose a solution or solid sample of the Illudin compound to a controlled light source (e.g., xenon lamp) in a photostability chamber, as per ICH Q1B guidelines.
- Analyze the samples by HPLC to assess the extent of photodegradation.
- Analysis:
 - For all stress conditions, analyze the samples using a stability-indicating HPLC method. A PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.



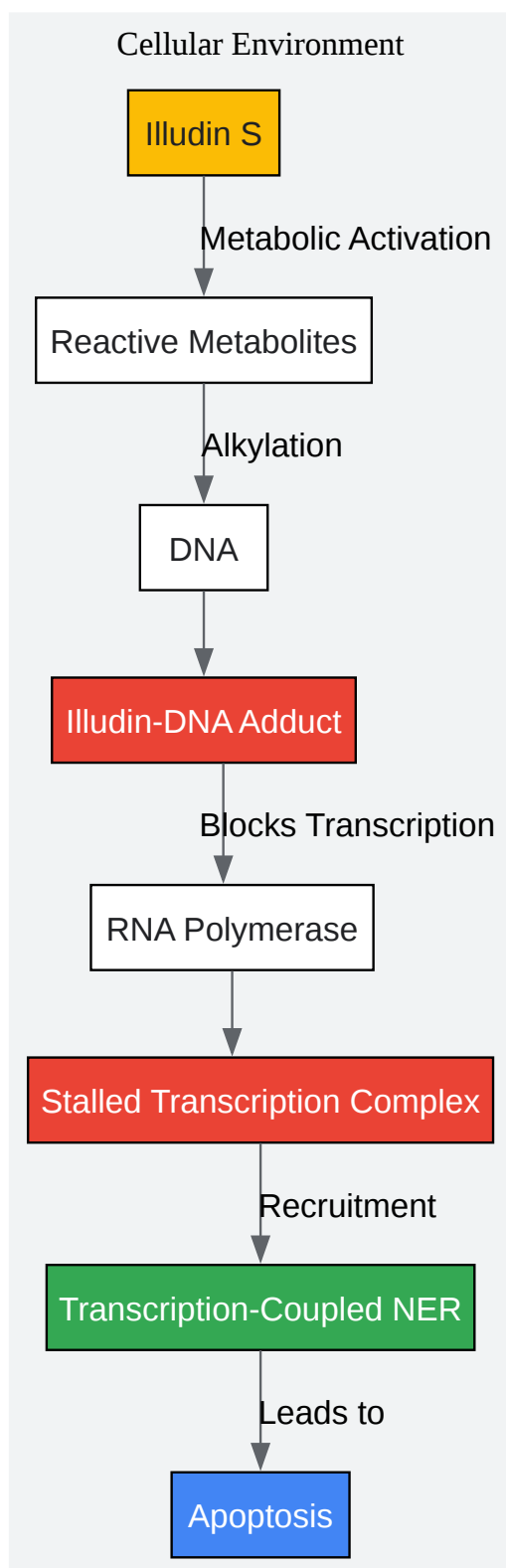
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Forced Degradation Study Workflow

Mechanism of Action and Relevant Signaling Pathways

Illudins exert their cytotoxic effects primarily through the alkylation of DNA, leading to the formation of DNA adducts. This damage triggers cellular DNA repair mechanisms.

Inside the cell, Illudin S is metabolized into unstable intermediates that can form covalent bonds with DNA.^{[6][7]} These Illudin-induced DNA lesions are not efficiently repaired by global genome nucleotide excision repair (GG-NER).^{[6][7]} Instead, they are primarily recognized and processed by the transcription-coupled nucleotide excision repair (TC-NER) pathway when they stall RNA polymerase during transcription.^{[6][7]} This leads to cell cycle arrest and, ultimately, apoptosis.



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Illudin S Mechanism of Action Pathway

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